7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a pyrazole ring fused with a triazolopyrimidine moiety, making it a versatile scaffold in medicinal chemistry and other scientific research areas.
Properties
Molecular Formula |
C19H21N7O |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-(1,3-dimethylpyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H21N7O/c1-11-7-5-6-8-15(11)23-18(27)16-13(3)22-19-20-10-21-26(19)17(16)14-9-25(4)24-12(14)2/h5-10,17H,1-4H3,(H,23,27)(H,20,21,22) |
InChI Key |
GPCLRQPIEHBCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CN(N=C4C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . This is followed by further cyclization and functionalization steps to introduce the triazolopyrimidine moiety .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole and triazolopyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications.
Imidazole-containing compounds: These compounds share some structural similarities and are also used in medicinal chemistry.
Uniqueness
What sets 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE apart is its unique combination of pyrazole and triazolopyrimidine rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
